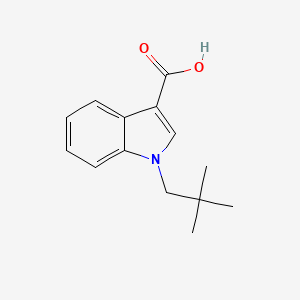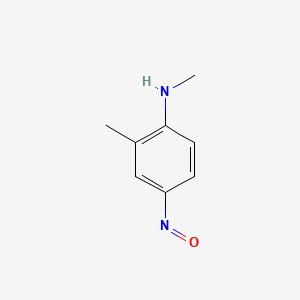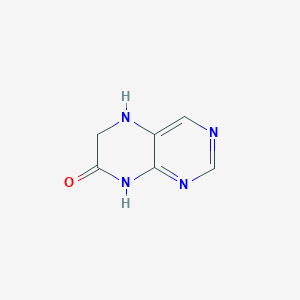![molecular formula C12H17F3N2O B1630293 N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine CAS No. 946740-42-7](/img/structure/B1630293.png)
N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine
Übersicht
Beschreibung
N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine is a chemical compound that can be purchased for proteomics research . It has a molecular formula of C12H17F3N2O .
Molecular Structure Analysis
The molecular weight of N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine is 262.27 g/mol. The specific molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine has a molecular formula of C12H17F3N2O . Other physical and chemical properties are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Field
This application falls under the field of Medicinal Chemistry and Cancer Research .
Application
A series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed and synthesized as potential Werner (WRN) helicase inhibitors . These compounds were tested for their anticancer activities against PC3, K562, and HeLa cell lines .
Method
The anticancer activities of these compounds were evaluated using the MTT assay . To determine whether the anticancer activity of the target compound is WRN dependent, the WRN expression levels in PC3, HeLa, and K562 cells were assessed by Western blotting .
Results
Some of these compounds exhibited excellent inhibitory activity against three different cancer cell lines . Compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells, with IC 50 values of 3871.5, 613.6 and 134.7 nM, respectively .
Agrochemical and Pharmaceutical Ingredients
Field
This application falls under the field of Agrochemical Research and Pharmaceutical Chemistry .
Application
Trifluoromethylpyridines (TFMP) and its derivatives are used as key structural motifs in active agrochemical and pharmaceutical ingredients .
Method
The synthesis and applications of TFMP and its derivatives in the agrochemical and pharmaceutical industries were reviewed .
Results
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Werner-Dependent Antiproliferative Agents
Field
This application falls under the field of Medicinal Chemistry and Cancer Research .
Application
A series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed and synthesized as potential Werner (WRN) helicase inhibitors . These compounds were tested for their anticancer activities against PC3, K562, and HeLa cell lines .
Method
The anticancer activities of these compounds were evaluated using the MTT assay . To determine whether the anticancer activity of the target compound is WRN dependent, the WRN expression levels in PC3, HeLa, and K562 cells were assessed by Western blotting .
Results
Some of these compounds exhibited excellent inhibitory activity against three different cancer cell lines . Compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells, with IC 50 values of 3871.5, 613.6 and 134.7 nM, respectively .
FDA-Approved Drugs
Field
This application falls under the field of Pharmaceutical Chemistry .
Application
Trifluoromethyl (TFM, -CF 3 )-group-containing drugs have been approved by the FDA over the last 20 years . This includes potential drug molecules for various diseases and disorders .
Method
The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
Results
More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
Werner-Dependent Antiproliferative Agents
Field
This application falls under the field of Medicinal Chemistry and Cancer Research .
Application
A series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed and synthesized through a structural optimization strategy, and the anticancer activities of 25 new target compounds against PC3, K562, and HeLa cell lines were evaluated by the MTT assay .
Method
The anticancer activities of these compounds were evaluated using the MTT assay . To determine whether the antiproliferative activity of these compounds is dependent on WRN, PC3 cells overexpressing WRN (PC3-WRN) were constructed to further study their antiproliferative potency in vitro .
Results
Some of these compounds exhibited excellent inhibitory activity against three different cancer cell lines . Compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells, with IC 50 values of 3871.5, 613.6 and 134.7 nM, respectively .
FDA-Approved Drugs
Field
This application falls under the field of Pharmaceutical Chemistry .
Application
Trifluoromethyl (TFM, -CF 3 )-group-containing drugs have been approved by the FDA over the last 20 years . This includes potential drug molecules for various diseases and disorders .
Method
The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
Results
More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
Eigenschaften
IUPAC Name |
4-[3-(dimethylamino)propoxy]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2O/c1-17(2)6-3-7-18-11-5-4-9(16)8-10(11)12(13,14)15/h4-5,8H,3,6-7,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSZHPCKXMQHPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=C(C=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649869 | |
| Record name | 4-[3-(Dimethylamino)propoxy]-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine | |
CAS RN |
946740-42-7 | |
| Record name | 4-[3-(Dimethylamino)propoxy]-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



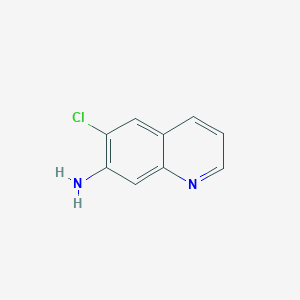
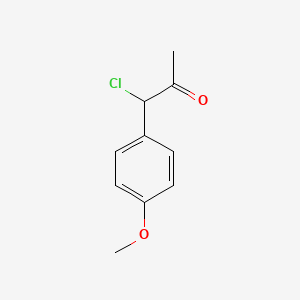
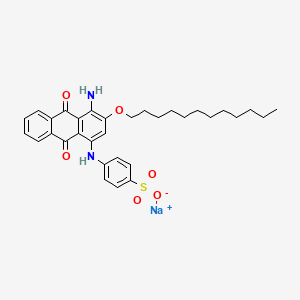
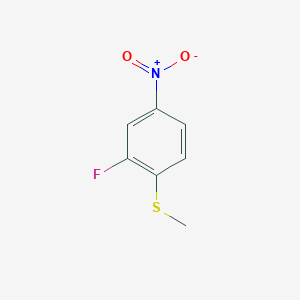
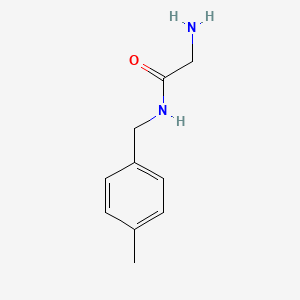
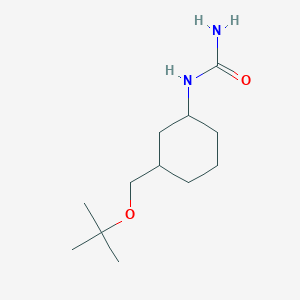
![2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1630220.png)
![2-(3-Methoxy-2-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1630221.png)
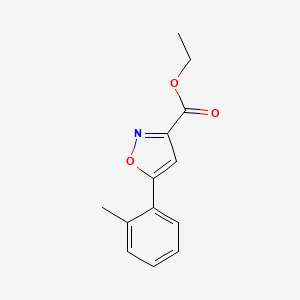
![Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-](/img/structure/B1630225.png)
![Bicyclo[2.2.1]heptane-1,3-diamine](/img/structure/B1630229.png)
